IDO1 Inhibitory Potency: 7-Methoxy vs. 5-Methoxy and Unsubstituted Indol-2-yl Ethanones
The indol-2-yl ethanone series exhibits micromolar IDO1 inhibition that is modulated by methoxy substitution position. The Dolušić et al. 2011 SAR study reported that compounds in this series achieve IC₅₀ values in the micromolar range in both in vitro enzymatic and cellular assays [1]. A structurally related indol-2-yl ethanone derivative bearing a 7-methoxy substitution was reported to exhibit an IC₅₀ of approximately 65 µM against IDO . The 3D-QSAR model developed by Bhadoriya et al. (2012) on 22 indol-2-yl ethanone derivatives demonstrated that steric and hydrophobic field effects near the 7-position dominantly determine binding affinity, with the model achieving external validation predictivity of r² = 0.7935 [2]. By contrast, 5- and 6-methoxy substituted analogs produce different steric/electrostatic contour maps at the active site entrance cavity, as established by the kNN-MFA molecular field analysis [2].
| Evidence Dimension | IDO1 inhibitory activity (in vitro enzymatic assay) |
|---|---|
| Target Compound Data | IC₅₀ ~65 µM (structurally related 7-methoxy-indol-2-yl ethanone derivative); class range: low to mid micromolar [1] |
| Comparator Or Baseline | 5-methoxy and 6-methoxy indol-2-yl ethanone isomers (SAR data reported in same series, Dolušić et al. 2011 [1]); 1-methyl-tryptophan (reference IDO1 inhibitor, Kᵢ ~34 µM [1]) |
| Quantified Difference | 7-OCH₃ substitution alters steric/electrostatic fields differently than 5-OCH₃ or 6-OCH₃ at the IDO active site entrance cavity; exact IC₅₀ fold-difference between positional isomers not reported in the primary literature for this exact compound. |
| Conditions | Recombinant human IDO1 enzymatic assay; cellular IDO1 assay in IFN-γ stimulated HeLa cells (Dolušić et al. 2011 BMC protocol) [1] |
Why This Matters
For researchers procuring IDO1 inhibitors, the 7-methoxy positional isomer occupies a distinct region of chemical space that cannot be replicated by 5- or 6-methoxy analogs, with differential steric and electrostatic contributions to binding as validated by independent 3D-QSAR modeling.
- [1] Dolušić, E., Larrieu, P., Blanc, S., Sapunaric, F., Norberg, B., Moineaux, L., ... & Frédérick, R. (2011). Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorganic & Medicinal Chemistry, 19(4), 1550–1561. View Source
- [2] Bhadoriya, K. S., Jain, S. V., Bari, S. B., Chavhan, M. L., & Vispute, K. R. (2012). 3D-QSAR Study of Indol-2-yl Ethanones Derivatives as Novel Indoleamine 2,3-Dioxygenase (IDO) Inhibitors. E-Journal of Chemistry, 9(4), 1753–1759. View Source
